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Compound of Interest

Compound Name: Glycine-1-13C

Cat. No.: B1329947

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-
state Nuclear Magnetic Resonance (ssSNMR) analysis of 13C labeled glycine. Glycine, being the
simplest amino acid, serves as an excellent model system for establishing and calibrating
ssNMR experiments, which are pivotal for characterizing the structure and dynamics of
biomolecules and pharmaceutical compounds in the solid state.

Introduction

Solid-state NMR spectroscopy is a powerful, non-destructive technique used to obtain atomic-
level information about the structure, conformation, and dynamics of solid materials. For
pharmaceutical development, sSNMR is indispensable for characterizing active pharmaceutical
ingredients (APIs), excipients, and formulated drug products. It provides critical insights into
polymorphism, crystallinity, and intermolecular interactions. The use of isotopic labeling, such
as with 13C, significantly enhances the sensitivity and selectivity of SSNMR experiments,
allowing for the detailed investigation of specific molecular sites.

Glycine exists in different polymorphic forms (a, (3, and y), which can be distinguished by their
unique 13C chemical shifts in ssSNMR spectra.[1][2] This makes 13C labeled glycine an ideal
standard for setting up and optimizing sSSNMR experiments.
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Key Solid-State NMR Experiments for **C Labeled
Glycine
Several ssSNMR experiments are routinely employed to characterize 13C labeled glycine. The

most common include:

o Cross-Polarization Magic Angle Spinning (CP-MAS): This is the most fundamental sSNMR
experiment for 13C analysis. It enhances the 13C signal by transferring polarization from the
abundant *H spins and removes anisotropic interactions by spinning the sample at the
"magic angle."[2][3]

» Rotational Echo Double Resonance (REDOR): This experiment is used to measure
heteronuclear dipolar couplings, most commonly to determine internuclear distances
between a 3C nucleus and another nucleus like *>N.

» Dipolar Chemical Shift (DIPSHIFT): This technique reintroduces the heteronuclear dipolar
coupling between 13C and neighboring protons (*H) to probe local structure and dynamics.

Experimental Protocols

The following sections provide detailed protocols for the key ssSNMR experiments on 3C
labeled glycine. The parameters provided are typical starting points and may require
optimization based on the specific instrument and sample.

Protocol 1: **C Cross-Polarization Magic Angle Spinning
(CP-MAS)

Objective: To acquire a high-resolution 13C spectrum of solid glycine, allowing for the
identification of different carbon environments and polymorphic forms.

Methodology:
e Sample Preparation:

o Finely powder the 13C labeled glycine sample.
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o Pack the sample into a zirconia rotor (typically 4 mm outer diameter). Ensure the packing
is uniform to maintain spinning stability.

e Spectrometer Setup:
o Insert the rotor into the MAS probe and place it in the magnet.
o Tune and match the *H and *3C channels of the probe.

o Set the magic angle precisely. The width and shape of the carbonyl signal in the glycine
spectrum are very sensitive to the magic angle setting.[4]

o Experimental Parameters (based on a 300 MHz spectrometer):
o 1H 90° Pulse Width: Calibrate the *H 90° pulse width (typically 3-4 us).
o Magic Angle Spinning (MAS) Rate: 5 kHz.

o Contact Time: 1.5 - 3 ms. This is the duration of the simultaneous *H and *3C pulses for
polarization transfer.

o Recycle Delay: Set to 5 times the H T1 relaxation time to allow for full relaxation of the
proton spins between scans.

o H Decoupling: Apply high-power *H decoupling during *3C signal acquisition to remove *H-
13C dipolar couplings.

o Data Acquisition Time: 65 ms.

» Data Acquisition and Processing:

[¢]

Acquire the Free Induction Decay (FID).

[¢]

Apply an exponential line broadening factor.

[e]

Perform a Fourier transform to obtain the frequency-domain spectrum.

o

Reference the spectrum using a known standard, such as the carbonyl peak of a-glycine
at 176.45 ppm.
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Fig. 1. Experimental workflow for a 33C CP-MAS ssNMR experiment.

Protocol 2: Rotational Echo Double Resonance (REDOR)

Objective: To measure the 13C-1°N internuclear distance in a dually labeled glycine sample.
Methodology:
e Sample Preparation:

o Use a glycine sample isotopically labeled with both 13C at a specific position (e.g., Ca) and
15N_

o Pack the sample into a zirconia rotor as described for CP-MAS.
e Spectrometer Setup:

o Tune and match the tH, 13C, and *°N channels of the probe.

o Set the magic angle precisely.
o Experimental Parameters:

o The REDOR experiment is performed in two parts: one with °N dephasing pulses (S) and
one without (So).

o MAS Rate: A constant and stable spinning speed is crucial (e.g., 5-10 kHz).

o 13C Carrier Frequency: Set on or near the 13C resonance of interest.
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o REDOR Pulses: A train of rotor-synchronized >N 180° pulses is applied during the
evolution period in the 'S' experiment.

o Evolution Time: The experiment is repeated for a series of evolution times (dephasing
times) to generate a REDOR dephasing curve.

o Data Acquisition and Analysis:

[¢]

For each evolution time, acquire the S and So spectra.

Calculate the REDOR difference (AS = So - S) or the normalized dephasing (AS/So).

[e]

Plot AS/So as a function of the evolution time.

o

[¢]

Fit the experimental dephasing curve to a theoretical model to extract the dipolar coupling
constant, which is then used to calculate the internuclear distance.
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Fig. 2: Logical flow for a REDOR experiment for distance measurement.

Protocol 3: Dipolar Chemical Shift (DIPSHIFT)

Objective: To measure the *H-13C dipolar coupling for the Ca-Ha bond in glycine, which

provides information on molecular motion and orientation.

Methodology:
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e Sample Preparation:
o Use a 13C labeled glycine sample.
o Pack the sample into a zirconia rotor.
e Spectrometer Setup:
o Tune and match the *H and 3C channels.
o Set the magic angle.
o Experimental Parameters:

o The DIPSHIFT experiment is a 2D experiment that correlates the isotropic 3C chemical
shift with the *H-13C dipolar coupling.

o MAS Rate: A stable spinning speed is required.

o H Decoupling: *H decoupling is turned off during the evolution time (t1) to allow the *H-13C
dipolar coupling to evolve.

o Evolution Time (t1): The experiment is performed with an incremental evolution time to
map out the dipolar interaction.

» Data Acquisition and Analysis:

o Acquire a 2D dataset with the direct dimension (t2) being the 13C chemical shift and the
indirect dimension (t1) being the dipolar evolution.

o Fourier transform the data in both dimensions.

o Analyze the sideband patterns in the indirect dimension for each carbon resonance to
extract the dipolar coupling constant. This can be compared to theoretical values for a rigid
molecule to assess the degree of motional averaging.

Data Presentation
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The following tables summarize key quantitative data for 13C labeled glycine obtained from

ssNMR experiments.

Table 1: 13C Isotropic Chemical Shifts of Glycine Polymorphs

Carboxyl (C=0) Chemical

Methylene (Ca) Chemical

Polymorph . .

Shift (ppm) Shift (ppm)
a-Glycine 176.45 43.4
y-Glycine 174.48 43.4
B-Glycine Intermediate between a and y ~43.4

Note: The chemical shifts can vary slightly depending on the reference and experimental

conditions. B-glycine is unstable and often converts to the a-form under MAS.

Table 2: Representative 13C-1>N Internuclear Distances in Glycine from REDOR

Dipolar Coupling

Measured Distance

Reference Distance

Nuclei

(Hz) (A) (X-ray) (A)
13Ca - 1°N ~793-900 1.496 + 0.002 1.48
13C' (carboxyl) - 15N ~200 2.50 + 0.02 N/A

Note: The measured distances are in excellent agreement with crystallographic data,

demonstrating the accuracy of the REDOR technique.

Table 3: 13C Chemical Shift Anisotropy (CSA) Tensor Principal Values for a-Glycine

Carbon Site 011 (ppm) 022 (ppm) 033 (ppm)
Carboxyl (C=0) 244.0 181.0 105.0

Methylene (Ca) 59.0 45.0 26.0
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Note: The principal values of the CSA tensor provide detailed information about the local
electronic environment and are sensitive to molecular conformation.

Conclusion

Solid-state NMR spectroscopy, particularly when combined with 13C isotopic labeling, provides
a wealth of information about the structure and dynamics of glycine. The protocols and data
presented here serve as a practical guide for researchers utilizing ssSNMR for the
characterization of amino acids, peptides, proteins, and pharmaceutical solids. The well-
characterized nature of glycine makes it an invaluable tool for calibrating and optimizing
ssNMR experiments, ensuring high-quality data acquisition for more complex systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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